molecular formula C10H14N4 B12829508 2-(3-Aminopropyl)-1H-benzo[d]imidazol-6-amine

2-(3-Aminopropyl)-1H-benzo[d]imidazol-6-amine

Cat. No.: B12829508
M. Wt: 190.25 g/mol
InChI Key: DLZMDEHEPXHCTC-UHFFFAOYSA-N
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Description

2-(3-Aminopropyl)-1H-benzo[d]imidazol-6-amine is a compound that belongs to the class of benzimidazole derivatives Benzimidazoles are known for their diverse biological activities, including antibacterial, antifungal, antiviral, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Aminopropyl)-1H-benzo[d]imidazol-6-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 1H-benzo[d]imidazole and 3-aminopropylamine.

    Reaction Conditions: The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions.

    Catalysts: Acid catalysts like hydrochloric acid or sulfuric acid are often used to facilitate the reaction.

    Purification: The product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring reaction parameters and product purification can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(3-Aminopropyl)-1H-benzo[d]imidazol-6-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The amino group in the compound can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding imidazole N-oxides.

    Reduction: Formation of reduced benzimidazole derivatives.

    Substitution: Formation of N-alkylated benzimidazole derivatives.

Scientific Research Applications

2-(3-Aminopropyl)-1H-benzo[d]imidazol-6-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its antibacterial and antifungal properties.

    Industry: Utilized in the development of new materials with enhanced properties.

Mechanism of Action

The mechanism of action of 2-(3-Aminopropyl)-1H-benzo[d]imidazol-6-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. This interaction can disrupt essential biological pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Aminopropyl)imidazole
  • N-(3-Aminopropyl)imidazole

Uniqueness

2-(3-Aminopropyl)-1H-benzo[d]imidazol-6-amine is unique due to its benzimidazole core, which imparts distinct biological activities compared to other imidazole derivatives

Properties

Molecular Formula

C10H14N4

Molecular Weight

190.25 g/mol

IUPAC Name

2-(3-aminopropyl)-3H-benzimidazol-5-amine

InChI

InChI=1S/C10H14N4/c11-5-1-2-10-13-8-4-3-7(12)6-9(8)14-10/h3-4,6H,1-2,5,11-12H2,(H,13,14)

InChI Key

DLZMDEHEPXHCTC-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1N)NC(=N2)CCCN

Origin of Product

United States

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